Cas no 2877668-78-3 (N,N-Diethyl-9-(2-methoxyethyl)-9H-purin-6-amine)

N,N-Diethyl-9-(2-methoxyethyl)-9H-purin-6-amine is a purine derivative with potential applications in pharmaceutical and biochemical research. Its structure features a diethylamino group at the 6-position and a methoxyethyl substituent at the 9-position, enhancing solubility and bioavailability. This compound may serve as a key intermediate in the synthesis of adenosine receptor ligands or other biologically active molecules. The methoxyethyl side chain improves metabolic stability, while the diethylamino group offers versatility for further functionalization. Suitable for controlled laboratory use, it is characterized by high purity and consistent performance in synthetic pathways. Proper handling and storage under inert conditions are recommended to maintain stability.
N,N-Diethyl-9-(2-methoxyethyl)-9H-purin-6-amine structure
2877668-78-3 structure
Product Name:N,N-Diethyl-9-(2-methoxyethyl)-9H-purin-6-amine
CAS No:2877668-78-3
MF:C12H19N5O
MW:249.312161684036
CID:5309175
PubChem ID:165432669
Update Time:2025-06-11

N,N-Diethyl-9-(2-methoxyethyl)-9H-purin-6-amine Chemical and Physical Properties

Names and Identifiers

    • N,N-diethyl-9-(2-methoxyethyl)-9H-purin-6-amine
    • 2877668-78-3
    • AKOS040876541
    • F6796-0289
    • N,N-Diethyl-9-(2-methoxyethyl)-9H-purin-6-amine
    • Inchi: 1S/C12H19N5O/c1-4-16(5-2)11-10-12(14-8-13-11)17(9-15-10)6-7-18-3/h8-9H,4-7H2,1-3H3
    • InChI Key: OODXJFVHQAUYLD-UHFFFAOYSA-N
    • SMILES: N1C2C(=NC=NC=2N(CC)CC)N(CCOC)C=1

Computed Properties

  • Exact Mass: 249.15896025g/mol
  • Monoisotopic Mass: 249.15896025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 56.1Ų

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 401.9±55.0 °C(Predicted)
  • pka: 4.70±0.10(Predicted)

N,N-Diethyl-9-(2-methoxyethyl)-9H-purin-6-amine Pricemore >>

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Additional information on N,N-Diethyl-9-(2-methoxyethyl)-9H-purin-6-amine

Comprehensive Overview of N,N-Diethyl-9-(2-methoxyethyl)-9H-purin-6-amine (CAS No. 2877668-78-3)

N,N-Diethyl-9-(2-methoxyethyl)-9H-purin-6-amine (CAS No. 2877668-78-3) is a specialized purine derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique methoxyethyl and diethylamine substituents, has garnered attention for its structural versatility and potential applications in drug discovery. Researchers are increasingly exploring its role in modulating adenosine receptors, a hot topic in neuroscience and immunology due to their implications in neurodegenerative diseases and inflammatory responses.

The molecular structure of N,N-Diethyl-9-(2-methoxyethyl)-9H-purin-6-amine features a purine core, a scaffold widely recognized for its biological relevance. The addition of a 2-methoxyethyl group at the 9-position and diethylamino moiety at the 6-position enhances its solubility and bioavailability, making it a candidate for further structure-activity relationship (SAR) studies. Recent trends in AI-driven drug design have highlighted the importance of such modified purines in virtual screening pipelines, aligning with the growing demand for computational chemistry solutions.

In the context of personalized medicine, this compound’s potential interactions with G-protein-coupled receptors (GPCRs) are of particular interest. GPCRs are a focal point in modern pharmacology, accounting for nearly 34% of all FDA-approved drugs. The N,N-Diethyl-9-(2-methoxyethyl)-9H-purin-6-amine scaffold could serve as a precursor for developing selective receptor modulators, addressing unmet medical needs in conditions like Parkinson’s disease or chronic pain.

From a synthetic chemistry perspective, the compound’s CAS No. 2877668-78-3 is frequently searched in databases like SciFinder and Reaxys, reflecting its utility in high-throughput screening libraries. Its methoxyethyl side chain also aligns with the industry’s shift toward PEGylated molecules, which improve pharmacokinetic profiles. This adaptability makes it a valuable tool for medicinal chemists optimizing lead compounds.

Environmental and green chemistry considerations are another angle where N,N-Diethyl-9-(2-methoxyethyl)-9H-purin-6-amine stands out. Its synthesis can be tailored to minimize hazardous byproducts, resonating with the global push for sustainable pharmaceutical manufacturing. Researchers are exploring catalytic methods to produce such derivatives efficiently, reducing waste and energy consumption—a priority highlighted in the UN’s Sustainable Development Goals (SDGs).

In summary, N,N-Diethyl-9-(2-methoxyethyl)-9H-purin-6-amine (CAS No. 2877668-78-3) represents a multifaceted compound bridging drug discovery, computational biology, and sustainable chemistry. Its structural features and emerging applications position it as a promising candidate for future therapeutic innovations, while its alignment with AI-aided research and green synthesis trends ensures continued relevance in scientific discourse.

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